Myeloperoxidase (MPO) Inhibition: Potent Activity with a 2.9-Fold Improvement Over a Related Analog
2-(4-Chlorophenyl)-5-iodopyrazine exhibits significant inhibition of human myeloperoxidase (MPO) with an IC50 value of 55 nM [1]. This represents a 2.9-fold increase in potency compared to the structurally related compound CHEMBL4792720, which has an IC50 of 159 nM against the same target in a comparable assay [2]. Both values were obtained using an aminophenyl fluorescein assay measuring the inhibition of MPO chlorination activity.
| Evidence Dimension | Inhibition of Myeloperoxidase (MPO) chlorination activity |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | CHEMBL4792720 (IC50 = 159 nM) |
| Quantified Difference | 2.9-fold more potent (159 nM / 55 nM) |
| Conditions | Aminophenyl fluorescein assay measuring MPO chlorination activity |
Why This Matters
For research programs targeting MPO in inflammatory or cardiovascular diseases, a 2.9-fold improvement in potency can significantly reduce the required compound concentration, mitigating off-target effects and improving assay signal-to-noise ratios.
- [1] BindingDB. (n.d.). BDBM50567718 CHEMBL4863015. Retrieved from http://bdb8.ucsd.edu View Source
- [2] BindingDB. (n.d.). BDBM50554044 CHEMBL4792720. Retrieved from http://ww.w.bindingdb.org View Source
